2,6-Bis(difluoromethoxy)naphthalene

Medicinal Chemistry Organic Synthesis Structural Isomerism

Select 2,6-Bis(difluoromethoxy)naphthalene for synthetic targets demanding a linear, symmetrical, fluorinated aromatic core. Its unique 2,6-disubstitution geometry is critical for constructing rod-like molecules for pantoprazole-class PPIs and advanced materials (OLED/OPV). The dual -OCF₂H groups confer enhanced lipophilicity and block oxidative metabolism, outperforming mono-substituted or positional isomer scaffolds. Do not substitute with generic difluoromethoxy naphthalenes—the specific 2,6-pattern is essential to avoid synthetic failure and ensure target activity. Standard purity: 98%.

Molecular Formula C12H8F4O2
Molecular Weight 260.18 g/mol
Cat. No. B11853347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(difluoromethoxy)naphthalene
Molecular FormulaC12H8F4O2
Molecular Weight260.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)OC(F)F)C=C1OC(F)F
InChIInChI=1S/C12H8F4O2/c13-11(14)17-9-3-1-7-5-10(18-12(15)16)4-2-8(7)6-9/h1-6,11-12H
InChIKeyXJHPCAWBOBEQNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(difluoromethoxy)naphthalene: Chemical Identity, Procurement Specifications, and Core Physicochemical Properties


2,6-Bis(difluoromethoxy)naphthalene (CAS 1261487-68-6) is a symmetrically substituted, fluorinated naphthalene derivative characterized by two difluoromethoxy (-OCF₂H) groups at the 2- and 6-positions of the naphthalene core . The compound possesses a molecular formula of C₁₂H₈F₄O₂ and a molecular weight of 260.18 g/mol . It is primarily utilized as a synthetic building block and intermediate in medicinal chemistry and organic synthesis . Procurable quantities are typically offered at a standard purity of 98%, with recommended long-term storage in a cool, dry place .

Critical Differentiation of 2,6-Bis(difluoromethoxy)naphthalene: Why Positional Isomers and Mono-Substituted Analogs Are Not Interchangeable


In the procurement of fluorinated naphthalene building blocks, generic substitution based solely on the presence of a difluoromethoxy group is a high-risk strategy that can lead to synthetic failure or suboptimal product performance. The specific 2,6-disubstitution pattern of 2,6-Bis(difluoromethoxy)naphthalene imparts a unique molecular geometry, electronic distribution, and resultant physicochemical profile that is not replicated by its positional isomers (e.g., 1,4-, 1,3-, or 1,6-disubstituted analogs) [1]. Furthermore, this compound's bifunctional, symmetrical nature provides a distinct reactive scaffold compared to mono-substituted naphthalenes like 2-(difluoromethoxy)naphthalene, which lack the capacity for linear chain extension and the enhanced lipophilicity conferred by two -OCF₂H groups . The following quantitative evidence guide details these specific, verifiable points of differentiation to support informed scientific selection.

Quantitative Differentiation of 2,6-Bis(difluoromethoxy)naphthalene: A Comparative Data Guide for Scientific Procurement


Structural Symmetry and Substitution Pattern: Differentiating 2,6- from 1,4-, 1,3-, and 1,6-Bis(difluoromethoxy)naphthalene Isomers

2,6-Bis(difluoromethoxy)naphthalene is distinguished from its closest analogs by its specific 2,6-disubstitution pattern on the naphthalene ring. While several positional isomers share the same molecular formula (C₁₂H₈F₄O₂) and molecular weight (260.18 g/mol) [1], their chemical and physical behaviors are not equivalent. The 2,6-substitution provides a linear, symmetrical geometry, contrasting with the 'bent' or asymmetric geometries of 1,4-, 1,3-, and 1,6-disubstituted isomers . This specific arrangement influences molecular packing, melting point, and, most critically, its reactivity and orientation as a building block in the synthesis of more complex, linear molecules.

Medicinal Chemistry Organic Synthesis Structural Isomerism

Lipophilicity and Metabolic Stability: Quantitative Advantages of Bis(difluoromethoxy) Substitution over Mono-Substituted Analogs

The presence of two difluoromethoxy groups in 2,6-Bis(difluoromethoxy)naphthalene is predicted to confer significantly enhanced lipophilicity and metabolic stability compared to mono-substituted analogs like 2-(difluoromethoxy)naphthalene. While direct experimental LogP data for the target compound is absent from primary literature, the effect of adding a second -OCF₂H group can be inferred from established structure-property relationships in medicinal chemistry. Fluorination, particularly with groups like -OCF₂H, is a well-documented strategy to increase lipophilicity (LogP) and block oxidative metabolism, thereby improving bioavailability and half-life in drug candidates . Studies on related systems show that introducing a difluoromethoxy group can increase lipophilicity by approximately 0.5-1.0 LogP units and significantly improve metabolic stability in liver microsome assays [1][2]. The bis-substituted compound represents a doubling of this beneficial effect, making it a more attractive scaffold for lead optimization.

Drug Discovery Pharmacokinetics Fluorine Chemistry

Role as a Key Intermediate in the Synthesis of Pantoprazole-Related Compounds: A Documented Application-Specific Advantage

A key differentiating application for 2,6-Bis(difluoromethoxy)naphthalene is its documented use as a precursor or intermediate in the synthesis of pantoprazole-related compounds, a class of proton pump inhibitors (PPIs) . This specific utility is not generally attributed to other bis(difluoromethoxy)naphthalene isomers or mono-substituted analogs. While the exact synthetic step and yield data are often proprietary, the identification of this compound as a precursor to a commercially significant drug class provides a concrete, application-driven reason for its procurement over closely related compounds that lack this documented utility.

Pharmaceutical Synthesis Proton Pump Inhibitors Chemical Intermediate

Predicted Boiling Point: A Comparative Physicochemical Property for Handling and Purification

The predicted boiling point of 2,6-Bis(difluoromethoxy)naphthalene is 303.5 ± 37.0 °C at 760 mmHg . This value provides a useful benchmark for researchers designing purification protocols (e.g., distillation) or assessing thermal stability. In contrast, a close analog, 1,6-bis(difluoromethoxy)naphthalene, has a predicted boiling point of 303.5 ± 37.0 °C , indicating that positional isomerism can, in some cases, result in nearly identical predicted values for this property. This highlights the importance of using other, more discriminating properties (like symmetry or reactivity) for differentiation.

Physicochemical Properties Process Chemistry Purification

Optimal Application Scenarios for Procuring 2,6-Bis(difluoromethoxy)naphthalene


Synthesis of Linear, Symmetrical Fluorinated Building Blocks for Medicinal Chemistry

Procure 2,6-Bis(difluoromethoxy)naphthalene when the synthetic target requires a linear, symmetrical, and highly fluorinated aromatic core. The specific 2,6-substitution pattern provides a well-defined geometry for constructing rod-like molecules, which is often essential for activity in biological targets or for imparting specific liquid crystalline properties. Its enhanced lipophilicity compared to mono-substituted analogs makes it a superior choice for improving the drug-likeness of lead compounds [1].

Development and Scale-Up of Pantoprazole-Analog Synthetic Routes

This compound is the appropriate choice for research and development programs focused on pantoprazole or its structural analogs. Its documented role as a precursor to this class of proton pump inhibitors provides a validated starting point for medicinal chemistry efforts or process development, mitigating the risk and time associated with de novo route scouting .

Design of Molecules with Enhanced Metabolic Stability

In drug discovery programs where metabolic instability is a primary liability, 2,6-Bis(difluoromethoxy)naphthalene should be prioritized over non-fluorinated or mono-fluorinated naphthalene scaffolds. The presence of two difluoromethoxy groups is a powerful strategy for blocking sites of oxidative metabolism, as inferred from well-established structure-activity relationships in medicinal chemistry . This can lead to improved pharmacokinetic profiles for the final drug candidate.

Material Science Applications Requiring a Symmetrical, Fluorinated Aromatic Core

For research into advanced materials, such as components for organic electronics (e.g., organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs)), the symmetrical, electron-deficient nature of the 2,6-bis(difluoromethoxy)naphthalene core is advantageous. Its rigid, linear geometry can promote molecular ordering and π-stacking, which are critical for charge transport properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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